

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydropalmatrubine

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Compound of Interest

Compound Name: Tetrahydropalmatrubine

Cat. No.: B12392251

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Introduction

Tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid and a primary active metabolite of Tetrahydropalmatine (THP), a compound extracted from various plants of the *Corydalis* and *Stephania* genera.^[1] While THP has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective effects, research into the specific properties and activities of its metabolites, such as **Tetrahydropalmatrubine**, is emerging.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Tetrahydropalmatrubine**, detailed experimental protocols for its analysis, and a review of its known and potential signaling pathways.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **Tetrahydropalmatrubine** are summarized below. It is important to note that experimental data for some properties of **Tetrahydropalmatrubine** are limited. In such cases, data for the parent compound, L-Tetrahydropalmatine, are provided for reference, or predicted values are indicated.

Table 1: Physical Properties of **Tetrahydropalmatrubine** and L-Tetrahydropalmatine

Property	Tetrahydropalmatrubine	L-Tetrahydropalmatine (Parent Compound)
Molecular Formula	C20H23NO4	C21H25NO4
Molecular Weight	341.41 g/mol	355.43 g/mol
Melting Point	Data not available	155 °C[3]
Boiling Point	Data not available	482.9 ± 45.0 °C (Predicted)[3]
Density	Data not available	1.23 ± 0.1 g/cm ³ (Predicted)[3]
Appearance	Data not available	White to Pale Yellow Solid[3]

Table 2: Chemical Properties of **Tetrahydropalmatrubine** and L-Tetrahydropalmatine

Property	Tetrahydropalmatrubine	L-Tetrahydropalmatine (Parent Compound)
pKa (Acidic)	9.23 (Predicted)	Data not available
pKa (Basic)	6.28 (Predicted)	6.53 ± 0.20 (Predicted)[3]
Solubility	Data not available	Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~1 mg/mL); Sparingly soluble in aqueous buffers.[4] Soluble in chloroform and methanol (heated, sonicated). [3]
UV-Vis (λ _{max})	Data not available	282 nm[4]

Experimental Protocols

Detailed experimental protocols for the analysis of Tetrahydropalmatine and its metabolites, including **Tetrahydropalmatrubine**, are crucial for research and development. The following sections outline methodologies commonly employed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Samples

This method is widely used for the sensitive and specific quantification of Tetrahydropalmatine and its metabolites in plasma and tissue samples.

- Sample Preparation:
 - To 100 μ L of plasma, add an internal standard solution.
 - Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
 - Vortex the mixture and centrifuge to separate the layers.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for HPLC analysis.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 μ m).
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
 - Flow Rate: 0.2 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Tetrahydropalmatine, **Tetrahydropalmatrubine**, and the internal standard.

Isolation and Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining pure **Tetrahydropalmatrubine** for further studies, preparative HPLC is a suitable method.

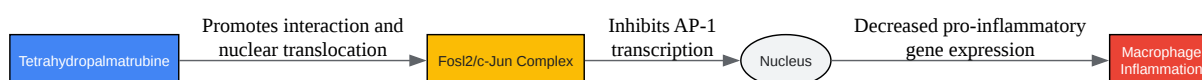
- Initial Extraction:
 - Extract the plant material (e.g., *Corydalis* tubers) or biological sample with a suitable solvent such as methanol or ethanol.
 - Concentrate the extract under reduced pressure.
 - Perform a preliminary fractionation using techniques like solid-phase extraction (SPE) to enrich the alkaloid fraction.
- Preparative HPLC Conditions:
 - Column: A larger-scale C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
 - Detection: UV detection at a wavelength where the compound absorbs (e.g., around 280 nm, based on the parent compound's λ_{max}).
 - Fraction Collection: Collect fractions corresponding to the peak of interest.
 - Post-Purification: Evaporate the solvent from the collected fractions and confirm the purity of the isolated compound using analytical HPLC and mass spectrometry.

Signaling Pathways

While the specific signaling pathways of **Tetrahydropalmatrubine** are still under active investigation, recent evidence points to its role in modulating inflammatory responses. Furthermore, as a major metabolite of Tetrahydropalmatine, it is plausible that it shares some of the pharmacological targets of its parent compound.

Tetrahydropalmatrubine and Macrophage Inflammation

A recent study has identified a direct target of **Tetrahydropalmatrubine** in the context of rheumatoid arthritis. It has been shown to inhibit macrophage inflammation by targeting FOS-like antigen 2 (Fosl2), a component of the AP-1 transcription factor complex.[2] By promoting the nuclear translocation of Fosl2 and its interaction with c-Jun, **Tetrahydropalmatrubine** can inhibit the transcription of pro-inflammatory genes.[2]



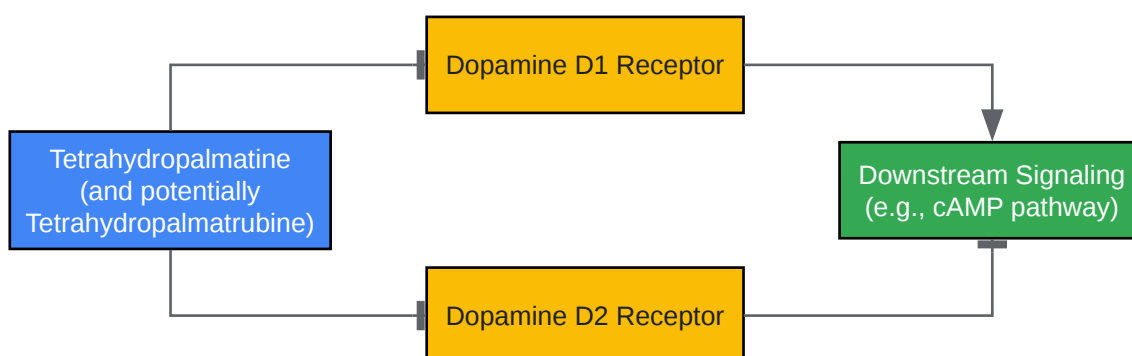
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Figure 1. Tetrahydropalmatrubine's inhibition of macrophage inflammation via Fosl2.

Potential Signaling Pathways Inherited from Tetrahydropalmatine

Tetrahydropalmatine is known to interact with several key signaling pathways, and it is hypothesized that **Tetrahydropalmatrubine** may exhibit similar activities.

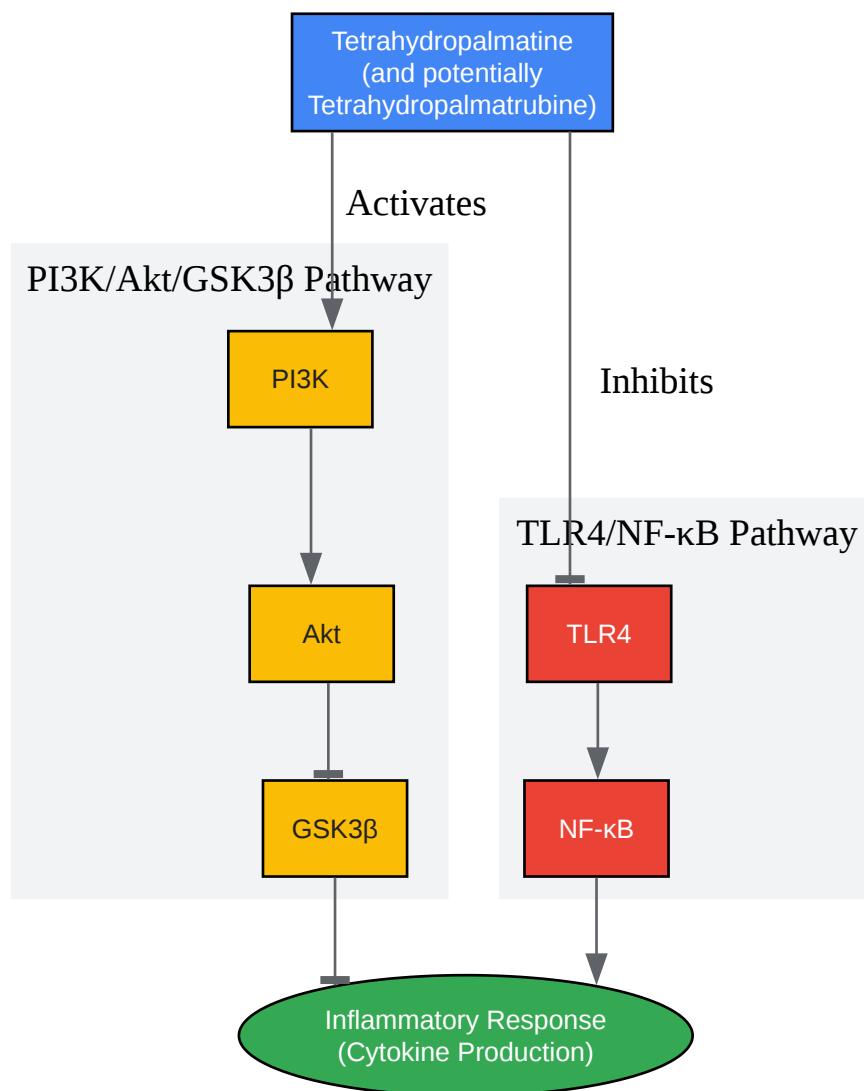
- Dopamine Receptor Antagonism: THP is a known antagonist of dopamine D1 and D2 receptors.[4][5] This action is central to its sedative and analgesic effects. Molecular docking studies suggest that THP has a strong affinity for the dopamine D2 receptor.[6]



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Figure 2. Antagonism of dopamine receptors by Tetrahydropalmatine.

- Anti-Inflammatory Signaling: THP has been shown to exert anti-inflammatory effects through the modulation of several pathways, including the PI3K/Akt/GSK3 β axis and the inhibition of the TLR4/NF- κ B pathway.[7] These actions lead to a reduction in the production of pro-inflammatory cytokines.



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Figure 3. Anti-inflammatory signaling pathways of Tetrahydropalmatine.

Conclusion

Tetrahydropalmatrubine, as a key metabolite of Tetrahydropalmatine, is an emerging compound of interest for its potential pharmacological activities. While a complete physicochemical profile is still under investigation, current data and the known properties of its parent compound provide a strong foundation for further research. The recent discovery of its specific interaction with the Fosl2 signaling pathway in macrophages highlights its potential as a targeted anti-inflammatory agent. Future studies should focus on elucidating the complete physical and chemical properties of **Tetrahydropalmatrubine**, refining isolation and analytical protocols, and further exploring its unique and shared signaling pathways to fully understand its therapeutic potential.

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